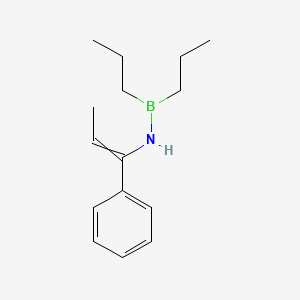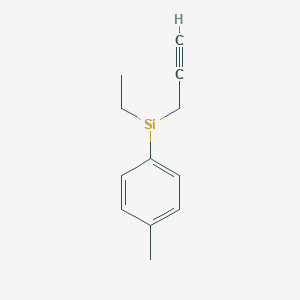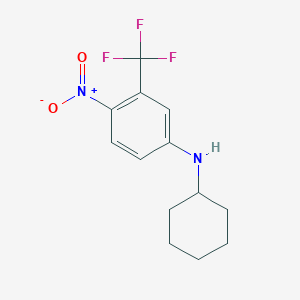
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H15F3N2O2 It is a derivative of aniline, characterized by the presence of a cyclohexyl group, a nitro group, and a trifluoromethyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline followed by the introduction of the cyclohexyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then subjected to a cyclohexylation reaction, which can be achieved using cyclohexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of incoming substituents.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: N-Cyclohexyl-4-amino-3-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Applications De Recherche Scientifique
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclohexyl group contributes to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline can be compared with other similar compounds such as:
4-Nitro-3-(trifluoromethyl)aniline: Lacks the cyclohexyl group, which affects its chemical reactivity and biological properties.
N-Cyclohexyl-4-nitroaniline: Lacks the trifluoromethyl group, resulting in different physicochemical properties and applications.
N-Cyclohexyl-3-(trifluoromethyl)aniline:
The presence of the cyclohexyl, nitro, and trifluoromethyl groups in this compound makes it unique and versatile for various applications in research and industry.
Propriétés
Numéro CAS |
61587-18-6 |
|---|---|
Formule moléculaire |
C13H15F3N2O2 |
Poids moléculaire |
288.27 g/mol |
Nom IUPAC |
N-cyclohexyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-10(6-7-12(11)18(19)20)17-9-4-2-1-3-5-9/h6-9,17H,1-5H2 |
Clé InChI |
ASOYLGMYNLYIJG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


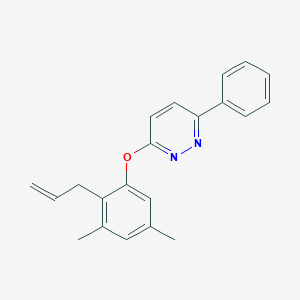
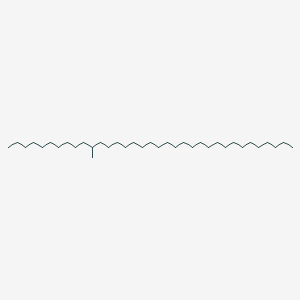
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
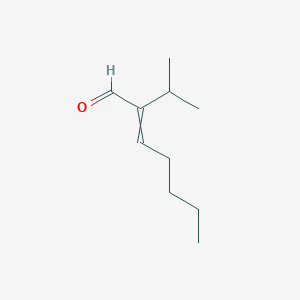
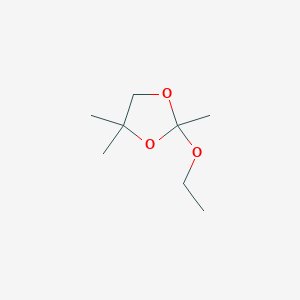
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
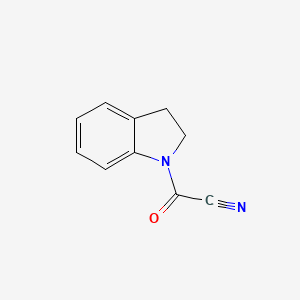
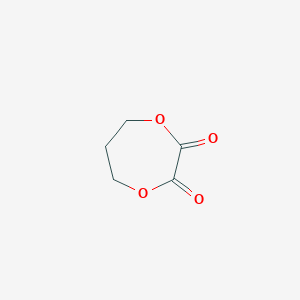
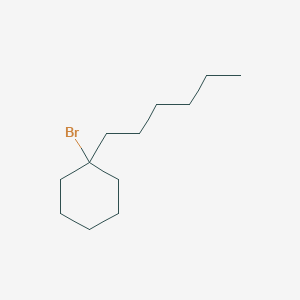
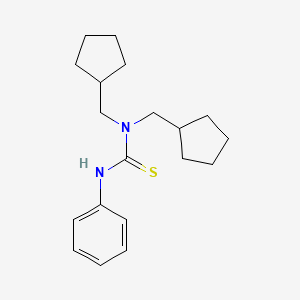
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)

